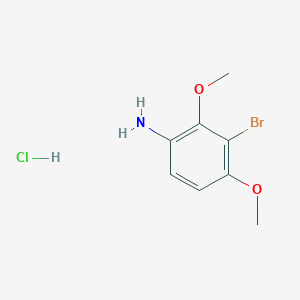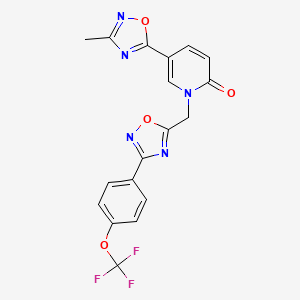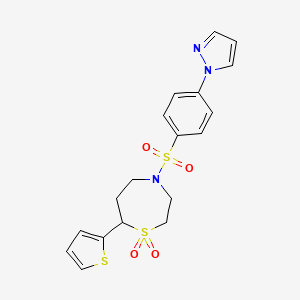![molecular formula C15H14Br2OS2 B2697405 1,3-Bis[(4-bromophenyl)sulfanyl]propan-2-ol CAS No. 400081-04-1](/img/structure/B2697405.png)
1,3-Bis[(4-bromophenyl)sulfanyl]propan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Bis[(4-bromophenyl)sulfanyl]propan-2-ol is an organic compound with the molecular formula C15H14Br2OS2 It is characterized by the presence of two bromophenyl groups attached to a propanol backbone through sulfanyl linkages
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis[(4-bromophenyl)sulfanyl]propan-2-ol typically involves the reaction of 4-bromothiophenol with 1,3-dibromopropan-2-ol under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the thiolate anion attacks the brominated carbon, leading to the formation of the desired product. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to enhance the reaction efficiency and yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product.
化学反应分析
Types of Reactions
1,3-Bis[(4-bromophenyl)sulfanyl]propan-2-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The bromophenyl groups can be reduced to phenyl groups under suitable conditions.
Substitution: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 1,3-Bis[(4-bromophenyl)sulfanyl]propan-2-one.
Reduction: Formation of 1,3-Bis[(4-phenyl)sulfanyl]propan-2-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
1,3-Bis[(4-bromophenyl)sulfanyl]propan-2-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
作用机制
The mechanism of action of 1,3-Bis[(4-bromophenyl)sulfanyl]propan-2-ol involves its interaction with molecular targets through its bromophenyl and sulfanyl groups. These functional groups can form covalent bonds with nucleophilic sites on biomolecules, leading to the modulation of biological pathways. The compound’s ability to undergo various chemical reactions also allows it to interact with different molecular targets, making it a versatile tool in research.
相似化合物的比较
Similar Compounds
1,3-Bis[(4-chlorophenyl)sulfanyl]propan-2-ol: Similar structure but with chlorine atoms instead of bromine.
1,3-Bis[(4-methylphenyl)sulfanyl]propan-2-ol: Similar structure but with methyl groups instead of bromine.
1,3-Bis[(4-nitrophenyl)sulfanyl]propan-2-ol: Similar structure but with nitro groups instead of bromine.
Uniqueness
1,3-Bis[(4-bromophenyl)sulfanyl]propan-2-ol is unique due to the presence of bromine atoms, which impart distinct reactivity and properties compared to its analogs. The bromine atoms can participate in specific chemical reactions, such as halogen bonding and electrophilic aromatic substitution, making this compound valuable in various research applications.
属性
IUPAC Name |
1,3-bis[(4-bromophenyl)sulfanyl]propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Br2OS2/c16-11-1-5-14(6-2-11)19-9-13(18)10-20-15-7-3-12(17)4-8-15/h1-8,13,18H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHIAUOCUQCGNEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SCC(CSC2=CC=C(C=C2)Br)O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Br2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-[(2-Chloro-4-nitrophenoxy)methyl]-2-furoic acid](/img/structure/B2697322.png)
![methyl 2-({[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B2697324.png)

![N-{2-[(mesitylmethyl)sulfanyl]-2-methylpropyl}-3-nitro-2-pyridinamine](/img/structure/B2697329.png)
![1-(1H-benzimidazol-1-yl)-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2697330.png)


![1-[(4-Nitrophenyl)methyl]-4-(1,3-thiazol-2-yl)piperazine](/img/structure/B2697334.png)
![13-chloro-5-(2-ethylsulfanylbenzoyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B2697335.png)

![3-Benzoyl-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2697342.png)

![3-({5-[(2-OXO-2-PHENYLETHYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}SULFANYL)PROPANAMIDE](/img/structure/B2697344.png)
![N-[2-(3-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2697345.png)
